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MAGE-2 (157-166) -

MAGE-2 (157-166)

Catalog Number: EVT-243620
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The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Melanoma-associated antigen 2; MAGE-2
Source

MAGE-2 is part of a larger family of MAGE proteins, which are typically expressed in various tumors but not in normal tissues, with the exception of certain germline tissues. The specific peptide sequence (157-166) is recognized by T cells, which can initiate an immune response against cancer cells expressing this antigen.

Classification

MAGE-2 falls under the classification of tumor-associated antigens and is categorized within the broader context of cancer immunotherapy targets. It is associated with the MAGE gene family, which includes several other members that share similar structural and functional characteristics.

Synthesis Analysis

Methods

The synthesis of MAGE-2 (157-166) can be achieved through solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides. This method involves sequentially adding amino acids to a growing peptide chain attached to a solid support.

Technical Details

  1. Solid Support: Typically, a resin such as Wang or Rink amide resin is used.
  2. Coupling Reagents: Common coupling reagents include N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
  3. Cleavage: After synthesis, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) to yield the free peptide.
  4. Purification: High-performance liquid chromatography (HPLC) is employed to purify the synthesized peptide.
Molecular Structure Analysis

Structure

The molecular structure of MAGE-2 (157-166) consists of a linear chain of amino acids with specific side chains that contribute to its biochemical properties and interactions with immune cells. The sequence YLQLVFGIEV corresponds to specific binding motifs recognized by T cell receptors.

Data

The molecular weight of MAGE-2 (157-166) is approximately 1,200 Daltons. The peptide's structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and purity.

Chemical Reactions Analysis

Reactions

MAGE-2 (157-166) does not undergo typical chemical reactions like small molecules but participates in biological interactions, primarily through binding to major histocompatibility complex class I molecules on antigen-presenting cells.

Technical Details

  1. Binding Affinity: The interaction between MAGE-2 and T cell receptors can be quantified using techniques like enzyme-linked immunosorbent assay (ELISA).
  2. Stability Studies: The stability of the peptide in physiological conditions can be assessed through degradation studies involving proteolytic enzymes.
Mechanism of Action

Process

MAGE-2 (157-166) functions by eliciting an immune response against cancer cells that express this antigen. Upon presentation by major histocompatibility complex class I molecules, cytotoxic T lymphocytes recognize and attack the tumor cells.

Data

Studies have shown that T cells specific to MAGE-2 can effectively kill tumor cells in vitro and may contribute to anti-tumor immunity in vivo when used in therapeutic vaccines.

Physical and Chemical Properties Analysis

Physical Properties

MAGE-2 (157-166) appears as a white powder when lyophilized and is soluble in aqueous buffers at physiological pH. Its solubility and stability are critical for its application in immunological assays and therapies.

Chemical Properties

  1. pH Stability: The peptide maintains stability across a range of pH levels but may degrade under extreme acidic or basic conditions.
  2. Thermal Stability: MAGE-2 shows reasonable thermal stability but should be stored at low temperatures to prevent degradation.
Applications

Scientific Uses

MAGE-2 (157-166) has several applications in cancer research and therapy:

  1. Cancer Vaccines: It serves as a target for therapeutic vaccines aimed at inducing an immune response against tumors expressing this antigen.
  2. Immunotherapy: The peptide can be used in adoptive T cell transfer therapies where T cells are engineered to recognize and attack cancer cells expressing MAGE-2.
  3. Diagnostic Tools: It may also play a role in diagnostic assays for detecting tumors based on their antigen expression profiles.
Introduction to the MAGE Gene Family and Cancer-Testis Antigens

Evolutionary Origins and Phylogenetic Expansion of MAGE Proteins

The Melanoma Antigen Gene (MAGE) family represents a large group of highly conserved proteins that share a characteristic MAGE homology domain (MHD) spanning approximately 170-200 amino acids. These proteins exhibit deep evolutionary conservation across eukaryotes, with ancestral homologs identified in organisms as diverse as Drosophila and zebrafish. During mammalian evolution, the MAGE family underwent significant phylogenetic expansion, particularly through gene duplication events on the X chromosome, leading to the emergence of the type I MAGE subfamilies (MAGE-A, -B, -C). This expansion is thought to have contributed to the diversification of functions related to germ cell development and reproductive biology. While the ancestral type II MAGEs (MAGE-D, -E, -F, -G, -H, -L, Necdin) are expressed ubiquitously in somatic tissues and maintain conserved housekeeping functions, the type I MAGEs evolved under relaxed selective constraints, allowing for the acquisition of novel roles in gametogenesis. This evolutionary trajectory is critical for understanding their aberrant re-expression in cancer, where they recapitulate aspects of their germline functions, including promoting cell survival, proliferation, and genetic instability – hallmarks of malignancy. The MHD itself consists of tandem winged-helix motifs facilitating versatile protein-protein interactions, a structural feature conserved throughout evolution that underlies the functional adaptability of MAGE proteins [2] [3] [7].

Classification of Type I and Type II MAGE Proteins: Genomic Organization and Expression Patterns

The human MAGE family is fundamentally divided into two categories based on genomic organization, expression patterns, and evolutionary history:

Table 1: Classification and Characteristics of MAGE Protein Families

ClassificationSubfamiliesChromosomal LocationNormal Tissue ExpressionCancer ExpressionConservation
Type I (CTAs)MAGE-A, -B, -CXq26-q28 (X chromosome)Restricted: Testis, Ovary, PlacentaBroad: Melanoma, Lung, Breast, Bladder, SarcomaLower (Rapid Evolution)
Type II (Non-CTAs)MAGE-D, -E, -F, -G, -H, -L, NecdinAutosomes (Various locations)Ubiquitous: Multiple somatic tissuesVariable; not cancer-restrictedHigher (Strong Purifying Selection)
  • Type I MAGEs (Cancer-Testis Antigens - CTAs): These genes are clustered on the X chromosome (Xq26-q28) and encompass the MAGE-A, -B, and -C subfamilies. Their defining characteristic is highly restricted expression in normal adult tissues, confined primarily to immune-privileged sites – the testis (specifically male germ cells, particularly spermatogonia and spermatocytes), ovary, and placenta. Class I MHC molecules are typically absent from these germ cells, preventing immune recognition. Crucially, these genes are aberrantly re-expressed in a wide array of malignant tumors, including melanoma, carcinomas of the lung, breast, bladder, colon, prostate, and ovarian, as well as sarcomas like myxoid liposarcoma. This ectopic expression is largely driven by cancer-specific epigenetic alterations, primarily demethylation of promoter CpG islands that are heavily methylated in somatic tissues, and changes in histone modifications. Expression of specific MAGE-A genes (e.g., A3, A4, A6, A9, A12) is frequently associated with poor prognosis, higher tumor grade, metastasis, and resistance to therapy [2] [3] [5].

  • Type II MAGEs (Non-CTAs): These genes are dispersed across autosomes and exhibit ubiquitous expression in normal somatic tissues. They perform essential cellular functions. For example, MAGE-D1 (Necdin-like) is involved in neuronal development, while MAGE-L2/TRO plays roles in endosomal trafficking via regulation of the WASH complex. Although some type II MAGEs may show altered expression in cancers, they lack the strict cancer/germline restriction that defines type I MAGEs as CTAs and are not primary targets for immunotherapy based on immune privilege [2] [3].

MAGE-A2 (157-166) as a Tumor-Specific Epitope: Context Within the MAGE-A Subfamily

The MAGE-A subfamily, located within the type I CTAs on chromosome Xq28, consists of 12 highly homologous genes (MAGE-A1 to MAGE-A12). They share >80% amino acid sequence identity within their MHD. MAGE-A2 is a prominent member frequently expressed in various malignancies. Its expression in tumors like prostate cancer has been linked to increased proliferation and decreased chemosensitivity. Within the full-length MAGE-A2 protein, the peptide fragment encompassing amino acids 157-166 (Tyr-Leu-Gln-Leu-Val-Phe-Gly-Ile-Glu-Val, YLQLVFGIEV) has been identified as a critical immunogenic epitope [1] [3] [4].

Table 2: Characteristics of MAGE-A2 (157-166) Epitope

PropertyDetailSignificance/Implication
Amino Acid SequenceYLQLVFGIEV ([Ile161] variant: YLQLIFGIEV)Core sequence recognized by cytotoxic T lymphocytes (CTLs)
Presenting MHC MoleculeHLA-A*02:01Most common HLA class I allele in many populations
Source ProteinMAGE-A2 (Full length: ~319 aa)Tumor-associated antigen aberrantly expressed in cancers
ImmunogenicityElicits specific CTL responses in vitro and in vivoCapable of activating T cells that lyse MAGE-A2+/HLA-A*02:01+ tumor cells
Heteroclitic Variant[Ile161]-MAGE-A2 (157-166) (YLQLIFGIEV)Binds HLA-A2.1 with lower affinity than wild-type; potential altered immune response
Oncogenic Function (Source Protein)• Binds MDM2, inhibiting MDM2-mediated ubiquitination of MDM4• Forms complex with TRIM28 (KAP1), enhancing E3 ligase activity potentially targeting substrates like p53Contributes to tumorigenesis by dysregulating p53 pathway and ubiquitination
  • Epitope Presentation and Immunogenicity: The MAGE-A2 (157-166) peptide (YLQLVFGIEV) is generated within tumor cells through proteasomal degradation of the full-length MAGE-A2 protein. It is then transported into the endoplasmic reticulum, where it binds to HLA-A02:01 molecules – one of the most prevalent Human Leukocyte Antigen (HLA) class I alleles globally. This peptide-MHC complex is presented on the surface of tumor cells, making it visible to the immune system. Crucially, this epitope is immunogenic, meaning it can be recognized by cytotoxic T lymphocytes (CTLs). Studies have demonstrated that this peptide can be used to stimulate specific CTL responses in vitro from peripheral blood mononuclear cells (PBMCs) of healthy donors or patients. Furthermore, in transgenic mouse models expressing HLA-A02:01, the peptide elicits CTLs capable of lysing human tumor cells that express both MAGE-A2 and HLA-A*02:01. Biotinylated versions of this peptide (Biotin-YLQLVFGIEV) are utilized in research tools like ELISPOT assays to detect and analyze antigen-specific T-cell responses [1] [3] [4].

  • Heteroclitic Analogs: Research has explored modifications of the natural epitope to enhance immune responses. One such analog is [Ile161]-MAGE-A2 (157-166) (Sequence: Tyr-Leu-Gln-Leu-Ile-Phe-Gly-Ile-Glu-Val, YLQLIFGIEV). Interestingly, biochemical studies indicate that this analog binds to HLA-A2.1 with lower affinity compared to the unmodified wild-type counterpart. The immunological consequences of this altered binding affinity (potentially affecting peptide-MHC complex stability or conformation) are an area of research, sometimes explored in the context of inducing different T-cell receptor repertoires or potentially avoiding tolerance [1].

  • Oncogenic Context of MAGE-A2: The significance of targeting the MAGE-A2 (157-166) epitope extends beyond its immunogenicity due to the oncogenic role of the full-length MAGE-A2 protein within cancer cells. MAGE-A2, like other MAGE-A proteins (e.g., A3, A4, A6), functions as an oncogenic driver by acting as an adaptor for E3 RING ubiquitin ligases. Specifically:

  • MAGE-A2 can bind to MDM2, inhibiting MDM2-mediated ubiquitination of MDM4 (MDMX). This stabilizes MDM4, a negative regulator of the critical tumor suppressor p53, thereby dampening p53 activity and promoting cell survival.
  • MAGE-A2, along with MAGE-A3, -A6, and -C2, interacts with the TRIM28/KAP1 RING E3 ubiquitin ligase. This interaction enhances the ligase activity of TRIM28 complexes. Crucially, MAGE proteins can alter the substrate specificity of these ligases or recruit novel substrates. A key consequence demonstrated for MAGE-A3/A6/TRIM28 complexes is the targeting of the AMPKα catalytic subunit and potentially p53 for ubiquitination and subsequent proteasomal degradation. Degradation of AMPKα disrupts cellular energy sensing and promotes mTOR signaling and tumor growth, while p53 degradation directly inactivates a major tumor suppressor pathway involved in cell cycle arrest, DNA repair, and apoptosis [2] [3] [6].The aberrant expression of MAGE-A2 in tumors thus contributes directly to tumorigenesis, therapeutic resistance, and poor prognosis. Targeting the MAGE-A2 (157-166) epitope via immunotherapy strategies (like peptide vaccines or adoptive T-cell therapy) aims to harness the immune system to eliminate cells expressing this oncoprotein, leveraging its tumor-restricted expression pattern to achieve specificity [3] [7].

Table 3: MAGE-A Family Members Mentioned and Key Characteristics

MAGE-A MemberKey Associations/FindingsRelevance to MAGE-A2 Context
MAGE-A2• Source of epitope (157-166)• Binds MDM2 (stabilizes MDM4)• Binds TRIM28/KAP1• Expressed in prostate cancer (promotes proliferation, reduces chemosensitivity)Primary subject of epitope focus; shares functional mechanisms with other MAGE-As
MAGE-A1First identified CTA (MZ2-E); induced by demethylationHistorical context; shared regulation
MAGE-A3• Frequently co-expressed with A2• Complexes with TRIM28 (degrades AMPKα, p53?)• Associated with poor prognosis in NSCLC, breast cancer• Targeted in clinical trialsMajor functional paralog; similar oncogenic mechanisms via TRIM28
MAGE-A4• Complexes with TRIM28 (degrades p53)• Regulated by BORIS, TWIST1• Role in DNA damage responseMajor functional paralog; similar oncogenic mechanisms via TRIM28
MAGE-A6• Complexes with TRIM28 (degrades AMPKα, p53?)• Promotes transformation and anchorage-independent growthMajor functional paralog; similar oncogenic mechanisms via TRIM28
MAGE-A9Associated with poor prognosis/metastasis in NSCLC, HCCCo-expression in tumors
MAGE-A12Expressed in breast cancerCo-expression in tumors

Properties

Product Name

MAGE-2 (157-166)

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